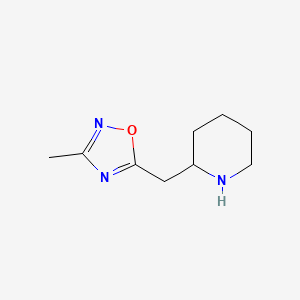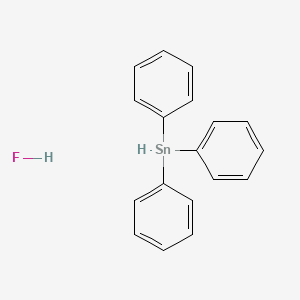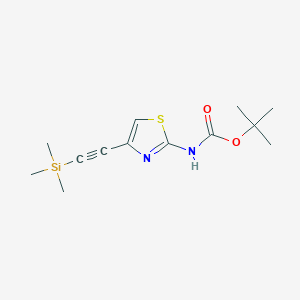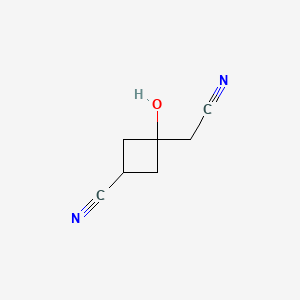![molecular formula C12H11BrO2Zn B14885759 3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide](/img/structure/B14885759.png)
3-[(Furan-2-ylmethoxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(furan-2-ylmethoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(furan-2-ylmethoxy)methyl]bromobenzene+Zn→3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions, such as temperature and pressure, which are crucial for the efficient formation of the organozinc reagent.
化学反応の分析
Types of Reactions
3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Bases: Bases like potassium carbonate (K₂CO₃) are often used to facilitate the reaction.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学的研究の応用
3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials and polymers.
作用機序
The mechanism by which 3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The zinc moiety acts as a nucleophile, facilitating the transfer of the phenyl group to an electrophilic partner, such as a halide or a boronic acid, in cross-coupling reactions.
類似化合物との比較
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the furan moiety.
Furylzinc Bromide: Contains the furan ring but lacks the phenyl group.
3-[(furan-2-ylmethoxy)methyl]phenylboronic Acid: Similar in structure but contains a boronic acid group instead of zinc.
Uniqueness
3-[(furan-2-ylmethoxy)methyl]phenylzinc bromide is unique due to its dual functionality, combining the reactivity of both the furan and phenyl groups. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.
特性
分子式 |
C12H11BrO2Zn |
|---|---|
分子量 |
332.5 g/mol |
IUPAC名 |
bromozinc(1+);2-(phenylmethoxymethyl)furan |
InChI |
InChI=1S/C12H11O2.BrH.Zn/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;;/h1-2,4-8H,9-10H2;1H;/q-1;;+2/p-1 |
InChIキー |
WDCHFCHANYFSIC-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)COCC2=CC=CO2.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azaspiro[5.5]undecan-7-one hydrochloride](/img/structure/B14885677.png)
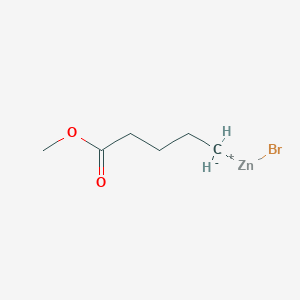
![(1S,2S,3S,5S)-3-(7-(((1R,2R)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B14885685.png)
![tert-Butyl 2-((4R,6S)-6-((S)-8-fluoro-4-isopropyl-2-(N-methylmethylsulfonamido)-5,6-dihydrobenzo[h]quinazolin-6-yl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate](/img/structure/B14885689.png)
![4-chloro-N'-[(2,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B14885696.png)
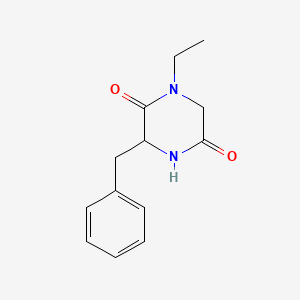

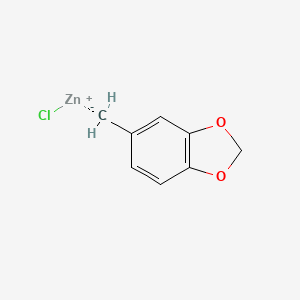
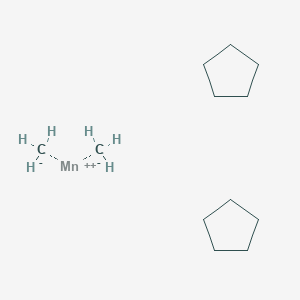
![(R)-1-((S)-1-Acryloylpiperidin-3-yl)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine 1-oxide](/img/structure/B14885720.png)
